molecular formula C11H19N5O2S B2408252 1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 2415523-47-4

1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B2408252
CAS No.: 2415523-47-4
M. Wt: 285.37
InChI Key: ROLXWOBYOHOWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a sulfonyl group (SO2) linked to a cyclopropyl group, which is a three-membered carbon ring. The molecule also contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the piperazine ring could be formed through a reaction known as reductive amination. The sulfonyl group could be introduced through a sulfonation reaction, and the cyclopropyl group could be formed through a cyclopropanation reaction. The 1,2,4-triazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperazine ring would likely adopt a chair conformation, with the sulfonyl group and the 1,2,4-triazole ring attached to different nitrogen atoms. The relative positions of these groups in space would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The sulfonyl group could potentially be reduced to a sulfide group, and the 1,2,4-triazole ring could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, it would likely be a solid at room temperature, given its molecular weight. Its solubility in water and organic solvents would depend on the specific substituents present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and can enhance solubility and bioavailability. The 1,2,4-triazole ring is also a common feature in many pharmaceuticals and can have various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could be quite varied. For instance, it could be investigated for potential biological activity, given the presence of functional groups that are common in many pharmaceuticals. Alternatively, it could be used as a starting point for the synthesis of other complex organic molecules .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-14-11(12-9-13-14)8-15-4-6-16(7-5-15)19(17,18)10-2-3-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXWOBYOHOWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.